molecular formula C10H12N2S B14543341 N,4,7-Trimethyl-1,3-benzothiazol-2-amine CAS No. 62194-24-5

N,4,7-Trimethyl-1,3-benzothiazol-2-amine

Cat. No.: B14543341
CAS No.: 62194-24-5
M. Wt: 192.28 g/mol
InChI Key: UPWICOSFMZCXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4,7-Trimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused to a thiazole ring, with three methyl groups attached at the nitrogen, 4th, and 7th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including N,4,7-Trimethyl-1,3-benzothiazol-2-amine, can be achieved through various methods:

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale condensation reactions using readily available starting materials and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,4,7-Trimethyl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine or thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Lewis acids like aluminum chloride for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,4,7-Trimethyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4,7-Trimethyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

CAS No.

62194-24-5

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

N,4,7-trimethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H12N2S/c1-6-4-5-7(2)9-8(6)12-10(11-3)13-9/h4-5H,1-3H3,(H,11,12)

InChI Key

UPWICOSFMZCXHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.